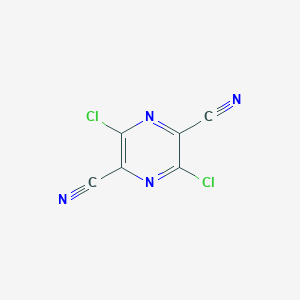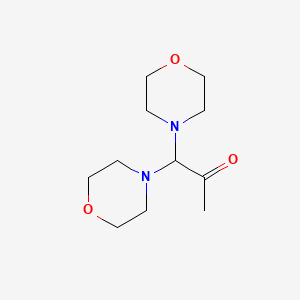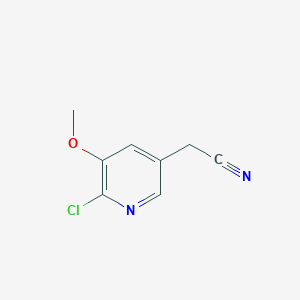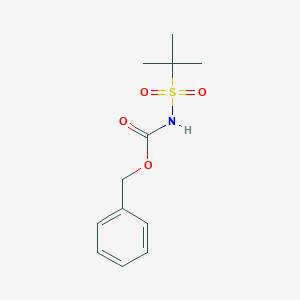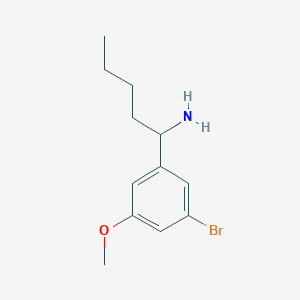
Potassium (2-ethylcyclohexyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-ethylcyclohexyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a broader class of organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-ethylcyclohexyl)trifluoroborate typically involves the reaction of 2-ethylcyclohexylboronic acid with potassium bifluoride (KHF2). The reaction proceeds as follows:
Preparation of 2-ethylcyclohexylboronic acid: This can be achieved through hydroboration of 2-ethylcyclohexene with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2).
Formation of this compound: The 2-ethylcyclohexylboronic acid is then reacted with potassium bifluoride in an aqueous medium to form the desired trifluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydroboration: Using large reactors for the hydroboration step to produce 2-ethylcyclohexylboronic acid.
Batch Processing: The subsequent reaction with potassium bifluoride is carried out in batch reactors to ensure controlled conditions and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2-ethylcyclohexyl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions include substituted cyclohexyl derivatives and various biaryl compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium (2-ethylcyclohexyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, polymers, and materials science.
Wirkmechanismus
The mechanism of action of potassium (2-ethylcyclohexyl)trifluoroborate in cross-coupling reactions involves several key steps:
Transmetalation: The trifluoroborate anion transfers its organic group to a palladium catalyst.
Oxidative Addition: The palladium catalyst forms a bond with the organic halide.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2-ethylcyclohexyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ethylcyclohexyl group provides steric hindrance, making it suitable for selective reactions where other trifluoroborates might not be as effective.
Eigenschaften
Molekularformel |
C8H15BF3K |
|---|---|
Molekulargewicht |
218.11 g/mol |
IUPAC-Name |
potassium;(2-ethylcyclohexyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
JQGOHYOSTKGOOG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


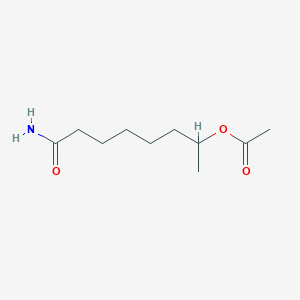
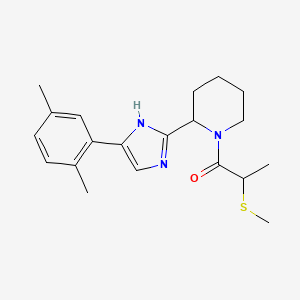
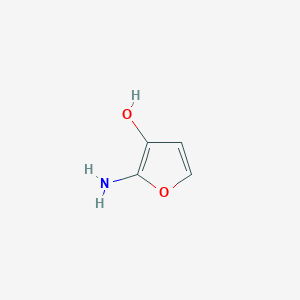

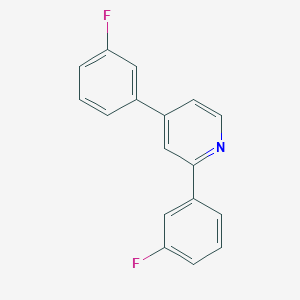
![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
